

LC-MS/MS transitions for 5 α -Cholestane-3,3-d₂

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Compound of Interest

Compound Name: 5 α -Cholestane-3,3-d₂

CAS No.: 122241-86-5

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An Application Note and Protocol for the Quantification of 5 α -Cholestane-3,3-d₂ using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction

5 α -Cholestane is a saturated tetracyclic hydrocarbon that serves as a fundamental backbone for a wide array of steroids. In clinical and research settings, stable isotope-labeled internal standards are indispensable for accurate quantification of endogenous molecules by mass spectrometry. 5 α -Cholestane-3,3-d₂, with two deuterium atoms at the C-3 position, is an ideal internal standard for the analysis of 5 α -cholestane and related non-polar steranes. Its utility spans across various fields, including geochemistry, where steranes are used as biomarkers, and in clinical research for studying steroid metabolism.

This application note provides a comprehensive guide for the development of a robust and sensitive LC-MS/MS method for the quantification of 5 α -Cholestane-3,3-d₂. We will delve into the rationale behind the selection of mass transitions, chromatographic conditions, and sample preparation protocols, offering insights grounded in the principles of mass spectrometry and chromatography.

Scientific Principles: Ionization and Fragmentation

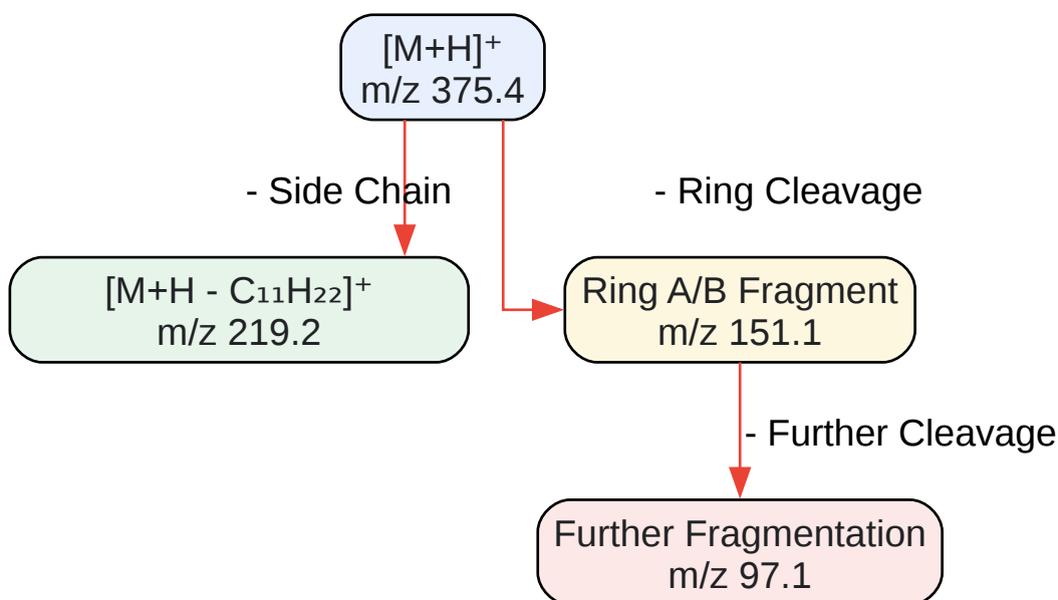
Due to its non-polar nature, 5 α -cholestane is not readily ionized by electrospray ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization technique for such molecules. In the APCI source, a corona discharge ionizes the solvent vapor, which in turn transfers a proton to the analyte, forming the protonated molecule $[M+H]^+$.

The molecular formula of 5 α -Cholestane is C₂₇H₄₈, with a monoisotopic mass of approximately 372.38 g/mol [1]. Consequently, 5 α -Cholestane-3,3-d₂ (C₂₇H₄₆D₂) has a monoisotopic mass of approximately 374.39 g/mol. The precursor ion for our LC-MS/MS method will therefore be the protonated molecule, $[M+H]^+$, at an m/z of 375.4.

Upon collision-induced dissociation (CID) in the collision cell of the mass spectrometer, the precursor ion fragments in a predictable manner. The fragmentation of the cholestane backbone typically involves the loss of the C-17 alkyl side chain and characteristic cleavages of the steroid rings. The presence of the two deuterium atoms on the A-ring at the C-3 position provides a unique signature for specific product ions.

Experimental Workflow

The overall experimental workflow for the analysis of 5 α -Cholestane-3,3-d₂ is depicted in the following diagram:



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Sources

- 1. 5alpha-Cholestane | C₂₇H₄₈ | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LC-MS/MS transitions for 5alpha-Cholestane-3,3-d₂]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569520#lc-ms-ms-transitions-for-5alpha-cholestane-3-3-d2>]

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